molecular formula C25H44O3S B13002131 Benzenesulfonic acid, methyloctadecyl- CAS No. 56448-49-8

Benzenesulfonic acid, methyloctadecyl-

Cat. No.: B13002131
CAS No.: 56448-49-8
M. Wt: 424.7 g/mol
InChI Key: XOMLNUXJIAKVNE-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, methyloctadecyl- is an organosulfur compound characterized by the presence of a benzenesulfonic acid group attached to a methyloctadecyl chain. This compound is part of the broader class of aromatic sulfonic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, methyloctadecyl- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with chlorosulfonic acid or sulfur trioxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of benzenesulfonic acid derivatives often employs continuous sulfonation processes. For example, the Monsanto process involves the continuous sulfonation of benzene with oleum (fuming sulfuric acid) to produce benzenesulfonic acid . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonic acid, methyloctadecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenesulfonic acid, methyloctadecyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, methyloctadecyl- involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various substrates, facilitating catalytic processes. The electrophilic nature of the sulfonic acid group allows it to participate in electrophilic aromatic substitution reactions, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Benzenesulfonic acid, methyloctadecyl- is unique due to its long methyloctadecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in surfactants and detergents .

Properties

CAS No.

56448-49-8

Molecular Formula

C25H44O3S

Molecular Weight

424.7 g/mol

IUPAC Name

4-methyl-3-octadecylbenzenesulfonic acid

InChI

InChI=1S/C25H44O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22-25(29(26,27)28)21-20-23(24)2/h20-22H,3-19H2,1-2H3,(H,26,27,28)

InChI Key

XOMLNUXJIAKVNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=C(C=CC(=C1)S(=O)(=O)O)C

Origin of Product

United States

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